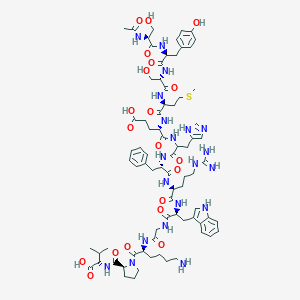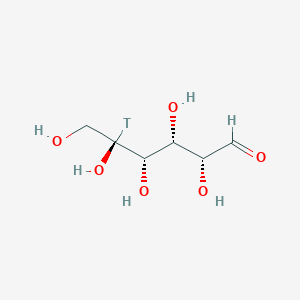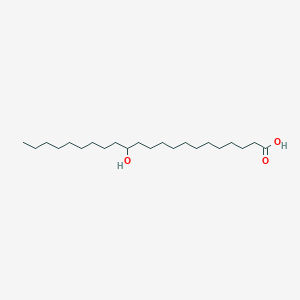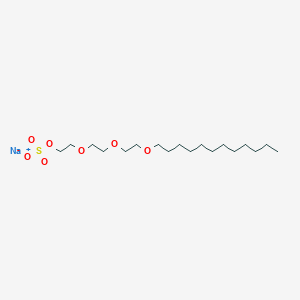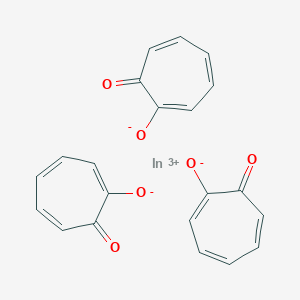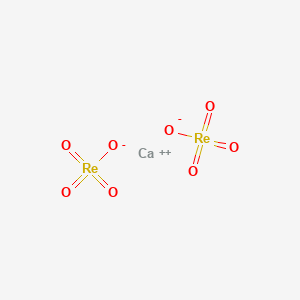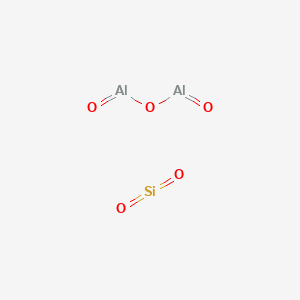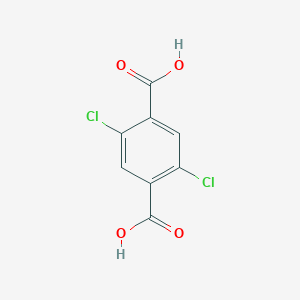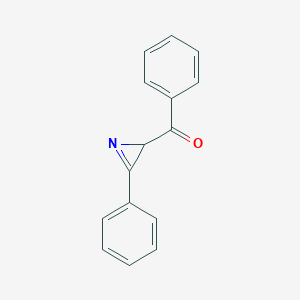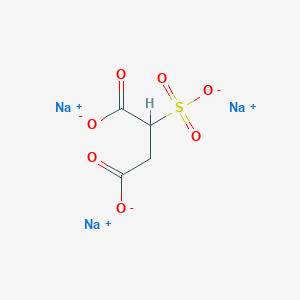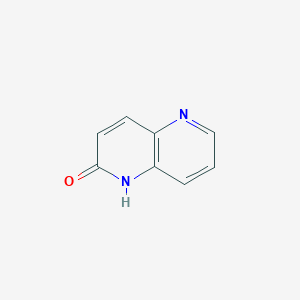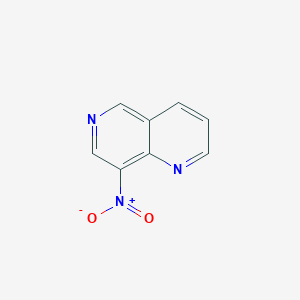![molecular formula C26H30N2O3 B080001 Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- CAS No. 14058-66-3](/img/structure/B80001.png)
Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. Specifically, Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which play a key role in the inflammatory response.
Biochemische Und Physiologische Effekte
Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- has been found to exhibit various biochemical and physiological effects. The compound has been found to inhibit the production of various inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- has been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- has several advantages as a research compound. It is relatively easy to synthesize in large quantities and has been found to exhibit potent pharmacological effects. However, the compound has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect the accuracy and reproducibility of experimental results. In addition, the compound has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-. One area of interest is the development of new synthetic methods to produce the compound in a more efficient and cost-effective manner. Another area of interest is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In addition, further studies are needed to elucidate the compound's mechanism of action and to better understand its biochemical and physiological effects.
Synthesemethoden
The synthesis of Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- involves the reaction of 2-(2-bromomethylbutyl)-1,3-dioxane with indole-3-ethylamine in the presence of a base. The reaction yields the desired compound in good yield and purity. The synthesis method has been optimized to produce Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- in large quantities for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- has been extensively studied for its potential application in medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. The compound has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- has been studied for its potential as a therapeutic agent for the treatment of cardiovascular diseases.
Eigenschaften
CAS-Nummer |
14058-66-3 |
|---|---|
Produktname |
Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- |
Molekularformel |
C26H30N2O3 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
1-[2-(1H-indol-3-yl)ethyl]-3-[2-(phenylmethoxymethyl)butyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H30N2O3/c1-2-19(17-31-18-20-8-4-3-5-9-20)14-22-15-25(29)28(26(22)30)13-12-21-16-27-24-11-7-6-10-23(21)24/h3-11,16,19,22,27H,2,12-15,17-18H2,1H3 |
InChI-Schlüssel |
UTVQZJSQFMBIKW-UHFFFAOYSA-N |
SMILES |
CCC(CC1CC(=O)N(C1=O)CCC2=CNC3=CC=CC=C32)COCC4=CC=CC=C4 |
Kanonische SMILES |
CCC(CC1CC(=O)N(C1=O)CCC2=CNC3=CC=CC=C32)COCC4=CC=CC=C4 |
Synonyme |
2-[2-[(Benzyloxy)methyl]butyl]-N-[2-(1H-indol-3-yl)ethyl]succinimide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)](/img/structure/B79919.png)
